methyl 2-(3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamido)benzoate
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Overview
Description
Methyl 2-(3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamido)benzoate is a complex organic compound belonging to the benzothiazole family. This compound is of significant interest due to its diverse chemical and biological properties, making it a valuable entity in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamido)benzoate typically involves multi-step reactions. The starting materials generally include a benzothiazole derivative and a benzoic acid ester. The reaction sequence often involves:
Condensation Reaction: : A key step where the benzothiazole derivative is condensed with an appropriate aldehyde to form the intermediate.
Amidation: : The intermediate undergoes amidation with a suitable amine to form the desired amide bond.
Esterification: : Finally, the resulting amide is esterified under acidic or basic conditions to produce the target compound.
Industrial Production Methods
In industrial settings, the preparation of this compound might be scaled up using continuous flow reactors to enhance efficiency and yield. Optimized reaction conditions, such as temperature, pressure, and catalysts, are crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: : Reduction of the carbonyl groups can yield alcohol derivatives.
Substitution: : The benzothiazole moiety can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : KMnO4, H2O2.
Reducing Agents: : NaBH4, LiAlH4.
Substitution Reactions: : Nucleophiles like amines, electrophiles like acyl chlorides.
Major Products
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Alcohol derivatives.
Substitution Products: : Various substituted benzothiazoles and benzoates.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it useful in the development of new materials and catalysts.
Biology
The biological applications of methyl 2-(3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamido)benzoate include studies on enzyme inhibition and protein binding due to its interaction with biological macromolecules.
Medicine
In medicinal research, this compound has shown potential in drug discovery and development. Its ability to modulate biological pathways makes it a candidate for studying therapeutic targets.
Industry
Industrially, it can be used in the production of specialty chemicals and advanced materials due to its stability and reactivity.
Mechanism of Action
Molecular Targets and Pathways
Methyl 2-(3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamido)benzoate exerts its effects by interacting with specific enzymes and receptors. The benzothiazole moiety is known to inhibit certain enzymatic pathways, leading to altered cellular processes.
Comparison with Similar Compounds
Unique Features
Compared to other benzothiazole derivatives, methyl 2-(3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamido)benzoate stands out due to its dual functional groups (amide and ester), which confer enhanced reactivity and versatility.
Similar Compounds
Benzothiazole: : A simpler structure, less reactive due to lack of additional functional groups.
2-Aminobenzothiazole: : Similar core structure but different functional groups affecting reactivity and applications.
Methyl benzoate: : Shares the ester functionality but lacks the benzothiazole core, making it less complex.
Conclusion
This compound is a multifaceted compound with extensive applications in various fields of scientific research. Its unique chemical properties and mechanisms of action make it a valuable tool in both academic and industrial settings.
Properties
IUPAC Name |
methyl 2-[3-(2-oxo-1,3-benzothiazol-3-yl)propanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-24-17(22)12-6-2-3-7-13(12)19-16(21)10-11-20-14-8-4-5-9-15(14)25-18(20)23/h2-9H,10-11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYNXMHROKMOTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CCN2C3=CC=CC=C3SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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